molecular formula C21H26N2 B4979441 1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

Cat. No.: B4979441
M. Wt: 306.4 g/mol
InChI Key: GCMMHEXEZHIVSG-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group and an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Attachment of the Indane Moiety: The indane moiety is attached through a series of coupling reactions, which may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperidin-4-amine: Lacks the indane moiety, making it less complex.

    N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine: Lacks the benzyl group, altering its chemical properties.

Uniqueness

1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine is unique due to the presence of both the benzyl and indane moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-2-6-17(7-3-1)16-23-12-10-20(11-13-23)22-21-14-18-8-4-5-9-19(18)15-21/h1-9,20-22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMMHEXEZHIVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CC3=CC=CC=C3C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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